Regioisomeric Lipophilicity Shift: Pyridin-2-yl vs. Pyridin-3-yl 1,2,4-Oxadiazole LogP Comparison
The target pyridin-2-yl compound exhibits a computed XLogP3 value of 1.1 (PubChem CID 63123740), compared to an XLogP3-AA of 1.4 for the pyridin-3-yl regioisomer (PubChem CID 63123749) [1][2]. This represents a 0.3 log-unit reduction in lipophilicity for the pyridin-2-yl isomer, attributable to the proximity of the pyridine nitrogen to the oxadiazole ring enabling greater aqueous solvation. Both isomers share identical molecular formula (C13H16N4O), molecular weight (244.29 g/mol), hydrogen bond donor count (1), hydrogen bond acceptor count (5), and rotatable bond count (2), ensuring the logP difference is driven solely by regioisomeric nitrogen placement rather than gross compositional changes [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem CID 63123740) |
| Comparator Or Baseline | Pyridin-3-yl isomer (CAS 1405035-67-7): XLogP3-AA = 1.4 (PubChem CID 63123749) |
| Quantified Difference | ΔXLogP3 = −0.3 log units (pyridin-2-yl is more polar) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
A 0.3 log-unit lipophilicity shift can translate to a measurable difference in membrane permeability and CNS penetration potential during lead optimization, making regioisomer selection a critical procurement decision rather than an interchangeable choice.
- [1] PubChem. Compound Summary for CID 63123740: 5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole. Computed Properties section. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. Compound Summary for CID 63123749: 5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole. Computed Properties section. National Center for Biotechnology Information. Retrieved April 2026. View Source
